4-chloro-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
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Overview
Description
4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a complex organic compound that features a unique combination of a chlorophenol group, a dihydrobenzo[b][1,4]dioxin moiety, and a pyrazole ring
Preparation Methods
The synthesis of 4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Coupling of the chlorophenol group: This step usually involves a substitution reaction where the chlorophenol group is introduced to the pyrazole-dihydrobenzo[b][1,4]dioxin intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro or carbonyl groups (if present) can be reduced to amines or alcohols, respectively.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol include:
Dibenzo-1,4-dioxin: A simpler structure with two benzene rings connected by a 1,4-dioxin ring.
Polychlorinated dibenzodioxins: These compounds have similar dioxin structures but with multiple chlorine substitutions.
Phenanthroimidazole-functionalized molecules: These compounds also feature a dihydrobenzo[b][1,4]dioxin moiety and are used in materials science.
The uniqueness of 4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C17H15ClN2O3 |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
4-chloro-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C17H15ClN2O3/c18-11-2-3-15(21)12(8-11)14-9-13(19-20-14)10-1-4-16-17(7-10)23-6-5-22-16/h1-4,7-8,13,19,21H,5-6,9H2 |
InChI Key |
YCFLNCCUABHORO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(=NN3)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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